Regioisomeric Differentiation: 5-Morpholino vs. 5-Amino-7-Morpholino Naphthyridine Core
The title compound (7-amino-5-morpholino regioisomer) and its closest analog, 5-amino-7-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile (CAS 922522-97-2), differ solely in the positions of the amino and morpholino substituents . In the 5,7-disubstituted-1,6-naphthyridine SYK inhibitor series, the SAR study established that a 5-aminoalkylamino substituent (analogous to the 5-amino group in CAS 922522-97-2) is required for optimal potency, while a 7-aryl group is essential [1]. Although individual IC50 values for these two specific regioisomers are not disclosed, the study demonstrates that potency in the series ranges from high micromolar to low nanomolar depending on the nature and position of substituents, with compounds bearing 5-aminoalkylamino groups achieving the low nanomolar range [1]. The target compound's 5-morpholino substitution represents a distinct pharmacophore that may trade SYK potency for altered selectivity or physicochemical properties.
| Evidence Dimension | SYK inhibitory potency dependence on substituent position |
|---|---|
| Target Compound Data | 5-morpholino-7-amino substitution pattern (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | 5-aminoalkylamino-7-aryl substitution pattern (optimal for SYK inhibition: low nM IC50); CAS 922522-97-2 (5-amino-7-morpholino regioisomer) |
| Quantified Difference | SAR trend: 5-aminoalkylamino substituents are essential for low nM SYK potency; compounds lacking this feature fall into higher micromolar range [1] |
| Conditions | In vitro SYK enzyme inhibition assay; dose-response format; fluorometric detection |
Why This Matters
Procurement of the correct regioisomer is critical when the research goal is to probe structure-activity relationships at the 5- vs. 7-positions of the 1,6-naphthyridine core, as even an amino/morpholino positional swap can shift kinase inhibition potency by orders of magnitude.
- [1] Bobko, M. A., et al. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorg. Med. Chem. Lett. 2003, 13, 1415–1418. View Source
